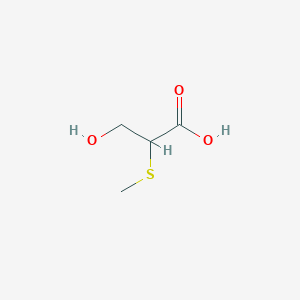
3-Hydroxy-2-(methylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group, a carboxyl group, and a methylsulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(methylsulfanyl)propanoic acid with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast can be genetically engineered to produce this compound from renewable resources such as glucose or glycerol. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group can yield 3-oxo-2-(methylsulfanyl)propanoic acid.
- Reduction of the carboxyl group can produce 3-hydroxy-2-(methylsulfanyl)propanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
3-Hydroxy-2-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
3-Hydroxypropanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-(methylsulfanyl)propanoic acid: Similar structure but different positioning of the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-methylpropanoic acid: Lacks the sulfur atom, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-(methylsulfanyl)propanoic acid is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
828936-63-6 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-hydroxy-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O3S/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
InChI Key |
OAUQEINGFLJPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


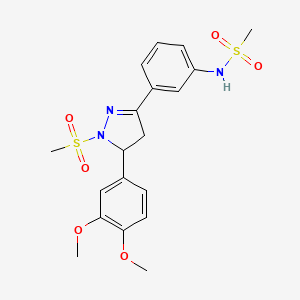
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
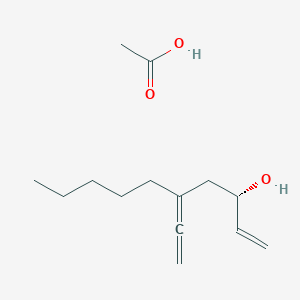
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)


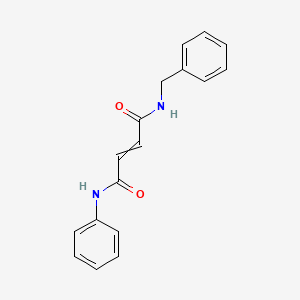
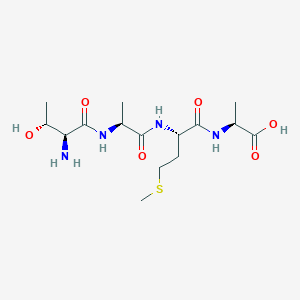
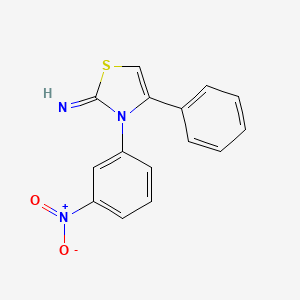
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
